1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide is an organic compound that features both fluorine and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide typically involves the following steps:
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage. This can be achieved by reacting the fluorinated and nitrated aromatic compound with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide linkage.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique functional groups make it useful in the development of advanced materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of fluorinated and nitroaromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-N-(4-nitrophenyl)methanesulfonamide
- 1-(2-bromophenyl)-N-(4-nitrophenyl)methanesulfonamide
- 1-(2-methylphenyl)-N-(4-nitrophenyl)methanesulfonamide
Uniqueness
1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and methyl analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it particularly valuable in drug design and materials science.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4S/c14-13-4-2-1-3-10(13)9-21(19,20)15-11-5-7-12(8-6-11)16(17)18/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPLRIRQCLLRLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.